molecular formula C31H31N5O6 B1600054 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine CAS No. 81352-25-2

5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine

Cat. No. B1600054
CAS RN: 81352-25-2
M. Wt: 569.6 g/mol
InChI Key: KOQFCLKBHJBRTB-BQOYKFDPSA-N
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Description

5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine (5-O-BMPPM-Adenosine) is a synthetic adenosine analogue that has been studied for its potential therapeutic applications. Adenosine is a naturally occurring purine nucleoside found in all living organisms, and it is an important component of the cellular energy metabolism. 5-O-BMPPM-Adenosine is a structural analogue of adenosine, and it has been shown to have various biological activities, including anti-inflammatory, anti-tumor, and anti-viral activities.

Scientific Research Applications

  • Modulation of Polo-Like Kinase Expression

    • Field : Cancer Research
    • Application : Compounds similar to “5’-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine” are used for modulation of polo-like kinase expression and for treatment of diseases associated with expression of polo-like kinase .
  • Development of Targeted Drugs

    • Field : Drug Delivery Systems, Gene Therapy, and Immunotherapy
    • Application : This compound is utilized for the development of targeted drugs catering to specific drug delivery systems, gene therapy, and immunotherapy .
  • Synthesis of Oligonucleotides

    • Field : Biochemistry
    • Application : D-Ribitol, 1,4-anhydro-5-O-[bis(4-methoxyphenyl)phenylmethyl]-2-O-methyl-, 3-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] is a phosphoramidite acting as a fundamental constituent in the intricate construction of oligonucleotides .
  • Chemical Synthesis

    • Field : Chemistry
    • Application : This compound is used in the synthesis of other complex molecules .
  • Oligonucleotide Construction

    • Field : Biochemistry
    • Application : D-Ribitol, 1,4-anhydro-5-O-[bis(4-methoxyphenyl)phenylmethyl]-2-O-methyl-, 3-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] is a phosphoramidite acting as a fundamental constituent in the intricate construction of oligonucleotides .

properties

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31N5O6/c1-39-22-12-8-20(9-13-22)31(19-6-4-3-5-7-19,21-10-14-23(40-2)15-11-21)41-16-24-26(37)27(38)30(42-24)36-18-35-25-28(32)33-17-34-29(25)36/h3-15,17-18,24,26-27,30,37-38H,16H2,1-2H3,(H2,32,33,34)/t24-,26-,27-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQFCLKBHJBRTB-BQOYKFDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80449458
Record name 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

569.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine

CAS RN

81352-25-2
Record name 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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